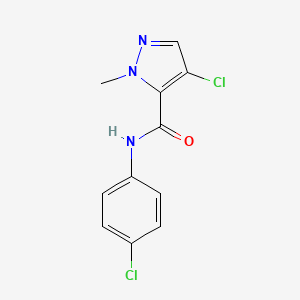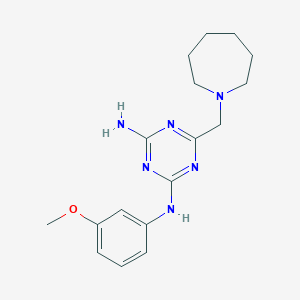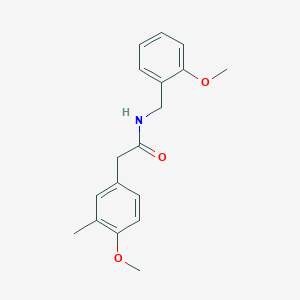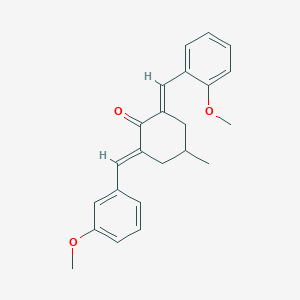![molecular formula C20H16ClN3 B5312071 3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolopyrimidine family. It has been of interest to scientists due to its potential use in medicinal chemistry. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that it acts as an inhibitor of certain enzymes and receptors involved in various cellular processes. It has been shown to inhibit the activity of kinases, which are involved in cell signaling pathways. It has also been shown to bind to certain receptors, such as the adenosine receptor, and modulate their activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its high potency and selectivity for certain enzymes and receptors. It also has good solubility in various solvents, which makes it easy to use in experiments. However, its limitations include its high cost and limited availability.
Future Directions
There are several potential future directions for research on 3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine. One direction is to study its potential use in combination with other therapeutic agents for the treatment of various diseases. Another direction is to explore its use as a tool compound for studying the function of specific enzymes and receptors. Additionally, there is potential for the development of new analogs of this compound with improved potency and selectivity.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves a multistep reaction. The starting materials are 3-chloroaniline, 4-methylacetophenone, and 2-amino-4-methylpyrazolo[1,5-a]pyrimidine. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the product.
Scientific Research Applications
3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool compound in biochemical and pharmacological studies to understand the mechanism of action of various enzymes and receptors.
properties
IUPAC Name |
3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-13-6-8-15(9-7-13)18-10-11-22-20-19(14(2)23-24(18)20)16-4-3-5-17(21)12-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMBMCMIKAZFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5311989.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)

![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)

![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)

![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

